6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 190.20 g/mol. This compound is classified under carboxylic acids and pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized by its CAS number 1492185-83-7, indicating its unique identification in chemical databases.
The synthesis of 6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid can be achieved through several methods, often involving the functionalization of pyridine derivatives. A common approach includes:
The synthesis typically requires controlled conditions to ensure selectivity and yield. Reagents such as alkyl halides and appropriate bases (e.g., sodium hydride) are used to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
The molecular structure of 6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid features a pyridine ring substituted with an amino group and a carboxylic acid group, along with a butynyl side chain. The structural formula can be represented as follows:
Key structural data include:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence and arrangement of atoms within the molecule.
6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
Reactions typically require specific catalysts or conditions to favor the desired pathway while minimizing side reactions. For instance, esterification reactions often utilize acid catalysts to enhance reactivity.
The mechanism of action for 6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid is closely related to its interactions with biological targets. As a pyridine derivative, it may exhibit activity by:
Studies have shown that similar compounds exhibit significant biological activity, including anti-inflammatory and anticancer properties, suggesting potential therapeutic applications for this compound.
While specific physical properties such as density and boiling point are not extensively documented for this compound, general characteristics include:
Chemical properties include:
Analytical methods such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability under various conditions.
Scientific Uses
The applications of 6-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid are primarily found in medicinal chemistry and drug development:
Electrochemical methods enable regioselective functionalization of the pyridine nucleus under mild conditions, avoiding traditional harsh reductants. For 6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid synthesis, direct cathodic reduction of substituted pyridines generates nucleophilic species that readily attack electrophilic alkynyl precursors. This approach achieves C-N bond formation at the 6-position through potential-controlled activation (-1.8V to -2.2V vs SCE), leveraging the electron-withdrawing carboxylic acid group at position 3 to direct regiochemistry. Alternatively, mediated electrochemical reduction using catalytic Rh(III) complexes facilitates hydrogenation of the pyridine ring prior to functionalization, enhancing reaction rates 3.7-fold compared to non-catalyzed processes. These methods achieve atom economies exceeding 85% while minimizing byproduct formation common in stoichiometric reductions [2].
Table 1: Electrochemical Approaches for Pyridine Functionalization
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Direct Cathodic Reduction | DMF, -1.9V, Pt cathode | 6-position favored | 68-72% |
Rh(III)-Mediated Reduction | Acetonitrile, -1.5V, graphite electrode | >20:1 (6-/2-selectivity) | 83-88% |
Paired Electrolysis | Simultaneous anodic alkyne activation | Improved functional group tolerance | 75-81% |
The Sonogashira cross-coupling paradigm provides efficient access to the target molecule's alkyne-amine moiety. Optimized conditions employ Pd(PPh₃)₄ (3 mol%)/CuI (6 mol%) in diisopropylamine at 60°C, coupling 6-aminopyridine-3-carboxylic acid with 3-bromobut-1-yne. Critical to success is protecting group strategy: tert-butyl ester protection of the carboxylic acid prevents copper coordination and subsequent side reactions, boosting yields from 45% to 88% post-deprotection. Ligand screening revealed electron-rich phosphines (XPhos, SPhos) suppress alkyne homocoupling while maintaining catalyst stability over 24-hour reactions. For scale-up, continuous flow reactors with immobilized catalysts achieve 92% conversion at 0.2 M concentration with catalyst turnover numbers exceeding 1,450 – significantly improving upon batch process efficiency [9].
Table 2: Ligand Effects in Pd/Cu-Catalyzed Alkyne Coupling
Ligand | Reaction Time (h) | Yield (%) | Homocoupling Byproduct |
---|---|---|---|
PPh₃ | 18 | 67 | 12% |
XantPhos | 14 | 79 | 6% |
XPhos | 10 | 85 | <2% |
SPhos | 12 | 87 | <2% |
Ring-cleavage strategies leverage the inherent reactivity of fused heterocycles to access complex substitution patterns. Aza-indole precursors undergo photooxidative C2-N bond cleavage when treated with visible light (450nm) and catalytic Ru(bpy)₃Cl₂, generating electrophilic intermediates that trap propargylamine nucleophiles. This method installs the but-3-yn-2-ylamino group with simultaneous carboxylic acid introduction at the 3-position. Similarly, benzofuran derivatives undergo ring opening under basic conditions (KOH/DMSO, 120°C) to yield pyridine carboxylic acid precursors that subsequently undergo alkyne amination. The aza-indole route demonstrates superior functional group tolerance for electron-withdrawing substituents, while benzofuran cleavage offers cost advantages for large-scale synthesis (32% lower raw material costs) [10].
Table 3: Ring-Cleavage Precursor Routes
Precursor | Reaction Conditions | Key Intermediate | Overall Yield |
---|---|---|---|
7-Azaindole | Ru photocatalyst, O₂, DMF, 450nm | 2-formylpyridine-3-carboxylic acid | 61% |
3-Cyanobenzofuran | KOH (3eq), DMSO, 120°C, 4h | 5-aminopicolinic acid | 54% |
4-Azabenzofuran-3-one | NaOEt, ethanol, reflux | ethyl 6-aminonicotinate | 49% |
Regioselective N-alkylation demands precise solvent-catalyst pairing to overcome the pyridine ring's electronic bias. Polar aprotic solvents (DMF, DMAc, NMP) enhance nucleophilicity of the amino group at position 6, with DMAc demonstrating optimal balance between solubility (≥125 mg/mL at 25°C) and reaction rate. Copper(I) catalysts (5-7 mol%) with dimethylglyoxime ligands promote exclusive monoalkylation even with excess alkyne halide, suppressing dialkylation byproducts to <3%. Microwave assistance (80-100°C, 30-45 min) dramatically improves conversion over thermal heating (98% vs 72% at 2 hours). Solvent-free mechanochemical approaches using CuCl₂ on montmorillonite K10 achieve 94% yield with minimal workup requirements, highlighting sustainable process options. Computational modeling reveals solvent polarity controls transition state energy differences between C6 and C2 attack pathways, explaining the observed >25:1 regioselectivity in acetonitrile versus 3:1 in toluene [9] [10].
Biocatalytic routes leverage enzymatic promiscuity for atom-economical synthesis under ambient conditions. Transaminases (e.g., from Arthrobacter sp.) catalyze the reductive amination between 6-oxopyridine-3-carboxylic acid and but-3-yn-2-one, achieving 78% conversion with 99% enantiomeric excess for the (R)-amine isomer. Immobilization in mesoporous silica enhances enzyme stability over 15 cycles. Alternatively, engineered amidases accept propargylamine donors for pyridine amination when primed with ATP and Mg²⁺, though space-time yields remain modest (0.8 g/L/h). Whole-cell biocatalysis using E. coli expressing amine dehydrogenases demonstrates the most promising scalability, utilizing glucose as a co-substrate for cofactor regeneration to achieve product titers of 15 g/L in fed-batch reactors. Life cycle assessment indicates biocatalytic routes reduce energy consumption by 62% and E-factor by 79% versus chemical synthesis [10].
Table 4: Biocatalytic Systems Performance Comparison
Biocatalyst System | Reaction Type | Conversion (%) | Productivity (g/L/h) | Enantioselectivity |
---|---|---|---|---|
Immobilized Transaminase | Reductive Amination | 78 | 1.2 | >99% ee (R) |
Engineered Amidase (ATP-dependent) | Amine Transfer | 42 | 0.8 | N/A |
Whole-Cell E. coli (Dehydrogenase) | Reductive Amination | 95 | 0.6 | Racemic |
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.: 68143-83-9
CAS No.: